molecular formula C16H20ClNO4S B14458628 3-(2-(p-Chlorophenoxy)-2-methylpropionyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid CAS No. 74007-98-0

3-(2-(p-Chlorophenoxy)-2-methylpropionyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid

Cat. No.: B14458628
CAS No.: 74007-98-0
M. Wt: 357.9 g/mol
InChI Key: MAXDXKRYCQRDCF-UHFFFAOYSA-N
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Description

3-(2-(p-Chlorophenoxy)-2-methylpropionyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a methylpropionyl group, and a thiazolidinecarboxylic acid moiety. It is often studied for its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(p-Chlorophenoxy)-2-methylpropionyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid typically involves multiple steps. One common method starts with the reaction of p-chlorophenol with 2-methylpropionyl chloride to form 2-(p-chlorophenoxy)-2-methylpropionic acid. This intermediate is then reacted with 5,5-dimethyl-4-thiazolidinecarboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-(p-Chlorophenoxy)-2-methylpropionyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Scientific Research Applications

3-(2-(p-Chlorophenoxy)-2-methylpropionyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(p-Chlorophenoxy)-2-methylpropionyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid involves its interaction with specific molecular targets. It is known to modulate the activity of enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(p-Chlorophenoxy)-2-methylpropionyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid is unique due to its combination of a chlorophenoxy group and a thiazolidinecarboxylic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

74007-98-0

Molecular Formula

C16H20ClNO4S

Molecular Weight

357.9 g/mol

IUPAC Name

3-[2-(4-chlorophenoxy)-2-methylpropanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C16H20ClNO4S/c1-15(2,22-11-7-5-10(17)6-8-11)14(21)18-9-23-16(3,4)12(18)13(19)20/h5-8,12H,9H2,1-4H3,(H,19,20)

InChI Key

MAXDXKRYCQRDCF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(CS1)C(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C(=O)O)C

Origin of Product

United States

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